molecular formula C13H21Cl2N3O B1455066 4-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride CAS No. 1313254-64-6

4-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride

Cat. No.: B1455066
CAS No.: 1313254-64-6
M. Wt: 306.23 g/mol
InChI Key: WGNHXBAGULGHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride, commonly referred to as PPCA-DHC, is a synthetic compound that has been used in a variety of scientific and medical research applications. It is a highly water soluble salt with a molecular weight of 544.93 g/mol, and is composed of a piperazine ring with a carboxylic acid amide group attached to the 4-position of the ring. The dihydrochloride form of the compound is the most commonly used form, as it has a higher solubility in water than the other forms.

Scientific Research Applications

Biocatalytic Resolution of Piperazine Derivatives

  • Kinetic Resolution : The use of whole bacterial cells containing stereospecific amidases has been demonstrated for the kinetic resolution of racemic piperazine-2-carboxamide. This process produces (S)-piperazinecarboxylic acid dihydrochloride with high enantiomeric excess, showcasing its potential in stereoselective organic synthesis (Eichhorn et al., 1997).

Crystal Engineering with Piperazine Derivatives

  • Polymorphic Crystalline Forms : Research into the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] showed that the title 1,4-piperazine-2,5-dione can produce different polymorphic crystalline forms, which are significant in the field of crystal engineering (Weatherhead-Kloster et al., 2005).

Synthesis of Piperazine-derived Poly(amido-amine)s

  • Polymer Synthesis : Piperazine derivatives have been utilized in synthesizing poly(amido-amine)s. These polymers, with randomly arranged amido- and amino groups along their chains, are important in polymer science (Tanzi et al., 1984).

Antimicrobial Activity of Piperazine Derivatives

  • Antimicrobial Properties : A study on new pyridine derivatives involving piperazine showed modest antimicrobial activity against certain bacterial and fungal strains, indicating potential use in antimicrobial applications (Patel et al., 2011).

Solid-Phase Synthesis Applications

  • Cyclative Cleavage from Solid Support : Piperazine amide linkers have been developed for solid-phase synthesis, proving useful in the traceless synthesis of various compounds, highlighting their role in modern synthetic methodologies (Neagoie & Krchňák, 2012).

Organic Synthesis Building Blocks

  • Synthesis of Protected Piperazines : The efficient synthesis of differentially protected 2-(hydroxymethyl)piperazines starting from (2S)-piperazine-2-carboxylic acid dihydrochloride demonstrates the chemical utility of these compounds as intermediates in the synthesis of biologically active molecules (Gao & Renslo, 2007).

Properties

IUPAC Name

4-(2-phenylethyl)piperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c14-13(17)12-10-16(9-7-15-12)8-6-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10H2,(H2,14,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNHXBAGULGHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)N)CCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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